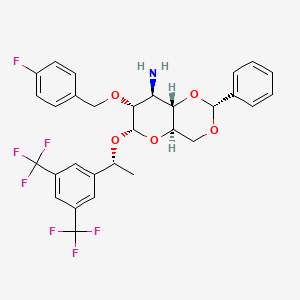

Anticancer agent 176

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H28F7NO5 |

|---|---|

Molecular Weight |

615.5 g/mol |

IUPAC Name |

(2R,4aR,6S,7R,8S,8aS)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-7-[(4-fluorophenyl)methoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-amine |

InChI |

InChI=1S/C30H28F7NO5/c1-16(19-11-20(29(32,33)34)13-21(12-19)30(35,36)37)41-28-26(39-14-17-7-9-22(31)10-8-17)24(38)25-23(42-28)15-40-27(43-25)18-5-3-2-4-6-18/h2-13,16,23-28H,14-15,38H2,1H3/t16-,23-,24+,25-,26-,27-,28+/m1/s1 |

InChI Key |

CITXYRJRRLSILW-CHVHVRSUSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@H](O3)C4=CC=CC=C4)N)OCC5=CC=C(C=C5)F |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)N)OCC5=CC=C(C=C5)F |

Origin of Product |

United States |

Foundational & Exploratory

[Specific name, e.g., AO-176] mechanism of action in [cancer type]

For Researchers, Scientists, and Drug Development Professionals

Introduction

AO-176 is a next-generation humanized IgG2 monoclonal antibody that targets the CD47 innate immune checkpoint.[1][2] CD47 is broadly expressed on normal tissues and overexpressed on a wide range of tumors.[1][3] Its interaction with signal regulatory protein alpha (SIRPα) on macrophages and dendritic cells transmits a "don't eat me" signal, enabling cancer cells to evade innate immune surveillance.[1] AO-176 represents a differentiated approach to targeting the CD47-SIRPα axis, exhibiting a unique combination of mechanisms that contribute to its potent anti-tumor activity across various hematologic and solid malignancies. This technical guide provides an in-depth overview of the core mechanisms of action of AO-176, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Core Mechanisms of Action

AO-176 exerts its anti-cancer effects through a multi-pronged approach, distinguishing it from other CD47-targeting agents. These mechanisms include:

-

Blockade of the CD47-SIRPα "Don't Eat Me" Signal: AO-176 binds to CD47 on tumor cells, sterically hindering its interaction with SIRPα on phagocytic cells. This blockade abrogates the inhibitory signal, thereby promoting the phagocytosis of tumor cells by macrophages.

-

Direct, Cell-Autonomous Tumor Cell Killing: Uniquely, AO-176 can directly induce programmed cell death in tumor cells without the need for immune effector cells, a mechanism that is not dependent on antibody-dependent cell-mediated cytotoxicity (ADCC). This direct killing is a key differentiator from many other anti-CD47 antibodies.

-

Induction of Immunogenic Cell Death (ICD): Treatment with AO-176 leads to the release of damage-associated molecular patterns (DAMPs) from dying tumor cells. These molecules, including calreticulin (CRT), ATP, and high mobility group box 1 (HMGB1), act as "eat me" signals and adjuvants, further stimulating an anti-tumor immune response.

-

Preferential Binding to Tumor Cells: AO-176 demonstrates enhanced binding to tumor cells, particularly in the acidic tumor microenvironment, while exhibiting negligible binding to normal cells, most notably red blood cells (RBCs). This preferential binding is expected to increase its therapeutic index and minimize on-target hematological toxicities, a common concern with other CD47-targeting agents.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy and binding characteristics of AO-176.

Table 1: In Vitro Efficacy of AO-176

| Cancer Type | Cell Line | Assay | Metric | Value | Reference |

| Ovarian Cancer | OV90 | Binding | EC50 | 130 ng/mL | |

| Lung Adenocarcinoma | HCC827 | Binding | EC50 | 390 ng/mL | |

| Gastric Carcinoma | SNU-1 | Binding | EC50 | 649 ng/mL | |

| Ovarian Cancer | OV10-315 | Binding | EC50 | 250 ng/mL | |

| Triple-Negative Breast Cancer | MDA-MB-231 | Binding | EC50 | 2700 ng/mL | |

| T-cell Acute Lymphoblastic Leukemia | Jurkat | Binding | EC50 | 390 ng/mL | |

| Burkitt's Lymphoma | Raji | Binding | EC50 | 1910 ng/mL | |

| T-cell Acute Lymphoblastic Leukemia | Jurkat | SIRPα Binding Inhibition | IC50 | 0.78 - 0.87 µg/mL | |

| T-cell Acute Lymphoblastic Leukemia | Jurkat | Phagocytosis | - | Concentration-dependent increase | |

| Burkitt's Lymphoma | Raji | Phagocytosis | - | Concentration-dependent increase | |

| Ovarian Cancer | OV90 | Phagocytosis | - | Concentration-dependent increase | |

| Head and Neck Cancer | Detroit 562 | Phagocytosis | - | Concentration-dependent increase | |

| Pharyngeal Carcinoma | FaDu | Phagocytosis | - | Concentration-dependent increase | |

| T-cell Acute Lymphoblastic Leukemia | Jurkat | Cell Death | - | Induced at 10 µg/mL | |

| Ovarian Cancer | OV90 | Cell Death | - | Induced at 10 µg/mL |

Table 2: In Vivo Efficacy of AO-176 in Xenograft Models

| Cancer Type | Mouse Model | Treatment | Metric | Result | Reference |

| Burkitt's Lymphoma (Raji) | NSG | 1 mg/kg, IV, weekly | Tumor Growth Inhibition | 25% | |

| Burkitt's Lymphoma (Raji) | NSG | 10 mg/kg, IV, weekly | Tumor Growth Inhibition | 73% | |

| Burkitt's Lymphoma (Raji) | NSG | 25 mg/kg, IV, weekly | Tumor Growth Inhibition | 82% | |

| Triple-Negative Breast Cancer (MDA-MB-231) | NSG | 10-25 mg/kg, IP, weekly | Tumor Growth Inhibition | 83% | |

| Gastric Carcinoma (SNU-1) | NSG | 10-25 mg/kg, IP, 5x/week | Tumor Growth Inhibition | 64% | |

| Ovarian Cancer (OV90) | NSG | 10-25 mg/kg, IP, 5x/week | Tumor Growth Inhibition | 52% | |

| Multiple Myeloma (RPMI-8226) | NSG | 3-25 mg/kg | Anti-tumor activity | Dose-dependent | |

| Multiple Myeloma (NCI-H929) | NSG | 3-25 mg/kg | Anti-tumor activity | Dose-dependent | |

| Ovarian Cancer | Xenograft | Monotherapy | Tumor Growth Inhibition | 40-58% | |

| Ovarian Cancer | Xenograft | + Paclitaxel | Tumor Growth Inhibition | 99% | |

| Ovarian Cancer | Xenograft | + Cisplatin | Tumor Growth Inhibition | 84% | |

| Gastric Cancer | Xenograft | + Cisplatin | Tumor Growth Inhibition | 76% | |

| Gastric Cancer | Xenograft | + Anti-VEGFR-2 | Tumor Growth Inhibition | 86% | |

| Colon Cancer | Syngeneic | Monotherapy (surrogate) | Tumor Growth Inhibition | ~33% | |

| Colon Cancer | Syngeneic | + Anti-PD-1 (surrogate) | Tumor Growth Inhibition | 74% | |

| Colon Cancer | Syngeneic | + Anti-PD-L1 (surrogate) | Tumor Growth Inhibition | 80% |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by AO-176 and the general workflows for critical experiments.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of AO-176's mechanism of action.

Cell Binding Assay (Flow Cytometry)

-

Objective: To determine the binding affinity (EC50) of AO-176 to various cancer cell lines.

-

Materials:

-

Target tumor cell lines (e.g., Jurkat, Raji, OV90)

-

AO-176 antibody

-

Isotype control IgG2

-

FITC-conjugated goat anti-human IgG secondary antibody

-

Flow cytometry buffer (PBS with 1% FBS)

-

96-well plates

-

Flow cytometer

-

-

Protocol:

-

Harvest and wash tumor cells, then resuspend in flow cytometry buffer.

-

Plate 1 x 10^5 cells per well in a 96-well plate.

-

Add serial dilutions of AO-176 or isotype control to the wells.

-

Incubate for 1 hour at 4°C.

-

Wash cells three times with cold flow cytometry buffer.

-

Resuspend cells in a solution containing the FITC-conjugated secondary antibody.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells three times with cold flow cytometry buffer.

-

Resuspend cells in an appropriate volume of flow cytometry buffer.

-

Acquire data on a flow cytometer and analyze the median fluorescence intensity (MFI) to determine the EC50.

-

In Vitro Phagocytosis Assay

-

Objective: To assess the ability of AO-176 to promote macrophage-mediated phagocytosis of tumor cells.

-

Materials:

-

Target tumor cell lines

-

Human peripheral blood mononuclear cells (PBMCs) for macrophage differentiation

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

CFSE (Carboxyfluorescein succinimidyl ester) or other fluorescent cell tracker

-

AO-176 antibody

-

Isotype control IgG2

-

Fluorochrome-conjugated anti-CD14 or anti-CD11b antibody

-

Flow cytometer

-

-

Protocol:

-

Macrophage Differentiation: Isolate monocytes from PBMCs and culture with M-CSF for 5-7 days to differentiate into macrophages.

-

Tumor Cell Labeling: Label tumor cells with CFSE according to the manufacturer's protocol.

-

Co-culture: Co-culture the differentiated macrophages with CFSE-labeled tumor cells (typically at a 1:2 or 1:4 macrophage to tumor cell ratio) in the presence of various concentrations of AO-176 or isotype control.

-

Incubation: Incubate the co-culture for 2-6 hours at 37°C.

-

Staining: Harvest the cells and stain with a fluorochrome-conjugated antibody against a macrophage-specific marker (e.g., CD14 or CD11b).

-

Analysis: Analyze the samples by flow cytometry. The percentage of double-positive cells (e.g., CFSE+ and CD14+) represents the phagocytic activity.

-

Direct Tumor Cell Killing Assay

-

Objective: To evaluate the direct cytotoxic effect of AO-176 on tumor cells.

-

Materials:

-

Target tumor cell lines

-

AO-176 antibody

-

Isotype control IgG2

-

Positive control for apoptosis (e.g., Camptothecin)

-

Annexin V and 7-AAD staining kit

-

Flow cytometer

-

-

Protocol:

-

Seed tumor cells in a 96-well plate at a density of 1 x 10^5 cells per well.

-

Treat the cells with various concentrations of AO-176, isotype control, or a positive control.

-

Incubate for 24 hours at 37°C.

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V and 7-AAD to the cells and incubate for 15 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to quantify the percentage of early apoptotic (Annexin V+/7-AAD-), late apoptotic/necrotic (Annexin V+/7-AAD+), and live (Annexin V-/7-AAD-) cells.

-

Immunogenic Cell Death (ICD) Marker Analysis

-

Objective: To detect the release of DAMPs from tumor cells treated with AO-176.

-

Protocol Overview: This involves a series of assays to detect key markers of ICD.

-

Calreticulin (CRT) Exposure:

-

Treat tumor cells with AO-176 as in the direct killing assay.

-

At an early time point (e.g., 4-8 hours), stain the non-permeabilized cells with a fluorochrome-conjugated anti-CRT antibody.

-

Analyze by flow cytometry to detect surface CRT expression.

-

-

ATP Release:

-

Treat tumor cells with AO-176.

-

Collect the cell culture supernatant at various time points.

-

Measure the ATP concentration in the supernatant using a luciferin/luciferase-based ATP assay kit.

-

-

HMGB1 Release:

-

Treat tumor cells with AO-176 for a longer duration (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of HMGB1 in the supernatant using an ELISA kit.

-

-

In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of AO-176 in a living organism.

-

Materials:

-

Immunocompromised mice (e.g., NSG or nude mice)

-

Tumor cell lines

-

Matrigel (optional)

-

AO-176 antibody

-

Vehicle control (e.g., PBS)

-

Calipers for tumor measurement

-

-

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 x 10^6 cells), often mixed with Matrigel, into the flank of the mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer AO-176 (at various doses) and the vehicle control via an appropriate route (e.g., intravenously or intraperitoneally) and schedule (e.g., once or twice weekly).

-

Monitoring: Measure tumor volumes with calipers two to three times per week. Monitor the body weight and overall health of the mice.

-

Endpoint: The study may be concluded when tumors in the control group reach a predetermined size, or after a specific treatment duration. Tumor growth inhibition (TGI) is a key metric for efficacy.

-

Conclusion

AO-176 is a highly differentiated anti-CD47 antibody with a multifaceted mechanism of action that goes beyond a simple blockade of the "don't eat me" signal. Its ability to directly kill tumor cells, induce immunogenic cell death, and preferentially bind to cancer cells, particularly in the acidic tumor microenvironment, positions it as a promising therapeutic agent in oncology. The preclinical data robustly support its potent single-agent and combination activity in a variety of cancer models. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of AO-176 and other next-generation immuno-oncology therapies.

References

Preclinical Studies of Olaparib: An In-Depth Technical Guide

Disclaimer: "Anticancer agent 176 variant" appears to be a hypothetical compound, as no preclinical data is publicly available under this name. This guide has been prepared using Olaparib, a well-documented PARP inhibitor, as a representative agent to illustrate the requested format and content.

Introduction and Mechanism of Action

Olaparib is a potent, orally administered inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes are critical components of the cellular machinery for DNA repair, primarily involved in the base excision repair (BER) pathway that resolves DNA single-strand breaks (SSBs).[2][3]

The primary mechanism of action of Olaparib is centered on the concept of "synthetic lethality."[2][3] In cancer cells with deficiencies in other DNA repair pathways, such as the homologous recombination (HR) pathway due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into highly toxic DNA double-strand breaks (DSBs). While healthy cells can efficiently repair DSBs using the intact HR pathway, BRCA-deficient tumor cells cannot, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

Furthermore, Olaparib is known to "trap" PARP enzymes on the DNA at the site of damage. This creates a PARP-DNA complex that is itself a cytotoxic lesion, obstructing DNA replication and transcription, further contributing to the agent's antitumor effect.

Signaling Pathway

The synthetic lethality induced by Olaparib in HR-deficient cells is a multi-step process involving the disruption of normal DNA damage response (DDR) pathways.

In Vitro Studies

A range of in vitro assays have been conducted to characterize the activity of Olaparib across various cancer cell lines, confirming its mechanism of action and identifying sensitive tumor types.

Cell Viability and Growth Inhibition

The cytotoxic and growth-inhibitory effects of Olaparib have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric from these studies.

| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Assay Type | Reference(s) |

| Ewing Sarcoma | Pediatric Solid Tumor | Not Stated | ≤ 1.5 | Growth Inhibition | |

| Medulloblastoma | Pediatric Solid Tumor | Not Stated | ≤ 2.4 | Growth Inhibition | |

| Various (Panel) | Pediatric Solid Tumor | Various | Median: 3.6 (1 - 33.8) | Growth Inhibition | |

| Breast Cancer | Breast Cancer | Various | 3.7 - 31 | MTT (Viability) | |

| Breast Cancer | Breast Cancer | Various | <0.01 - 2.5 | Colony Formation | |

| CCA Cell Lines | Cholangiocarcinoma | WT | ~10 | CCK-8 (Viability) |

Enzyme Inhibition Assays

Direct inhibition of PARP enzyme activity is a hallmark of Olaparib's function. Cell-free assays have determined its high potency against PARP1 and PARP2.

| Target | IC50 (nM) | Assay Type | Reference(s) |

| PARP1 | 5 | Cell-free | |

| PARP2 | 1 | Cell-free |

Experimental Protocols

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Drug Treatment: A serial dilution of Olaparib is prepared in culture medium. The existing medium is removed from the wells and replaced with medium containing various concentrations of Olaparib. Control wells receive medium with the vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for a specified period, typically 48 to 120 hours, depending on the cell line's doubling time.

-

Viability Assessment:

-

For MTT assays , MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation. A solubilization solution is then added to dissolve the crystals.

-

For CCK-8 assays , CCK-8 solution is added and incubated for 1-4 hours.

-

-

Data Acquisition: The absorbance (optical density) is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting viability against the log of the drug concentration and fitting the data to a dose-response curve.

-

Cell Seeding: A low number of cells (e.g., 500) are plated in 6-well plates to allow for the formation of distinct colonies.

-

Drug Treatment: After cell adherence, the medium is replaced with fresh medium containing various concentrations of Olaparib.

-

Incubation: Cells are cultured for an extended period (e.g., 7-14 days) until visible colonies (typically >50 cells) are formed in the control wells. The medium may be changed periodically.

-

Colony Staining: The medium is removed, and colonies are washed with PBS, fixed with a solution like methanol, and then stained with crystal violet.

-

Quantification: The number of colonies in each well is counted manually or using an automated colony counter. The survival fraction is calculated by normalizing the number of colonies in treated wells to that in control wells.

In Vivo Studies

Preclinical in vivo studies using animal models, primarily xenografts in immunocompromised mice, have been essential for evaluating the efficacy, tolerability, and pharmacokinetics of Olaparib.

Xenograft Models

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) are commonly used to assess the antitumor activity of Olaparib.

| Model Type | Cancer Type | Key Finding | Dosing Regimen (Olaparib) | Reference(s) |

| BRCA2-mutated PDX | Ovarian Cancer | Significant tumor growth inhibition as a single agent and in combination with carboplatin. | Not specified | |

| BRCA-wild type Xenograft | Ovarian Cancer | No significant tumor growth inhibition as a single agent. | Not specified | |

| Ewing Sarcoma Xenograft | Ewing Sarcoma | Negligible single-agent activity, but inhibited PAR activity by 88-100%. | Tolerability-tested dose | |

| Neuroblastoma Xenograft | Neuroblastoma | Trend toward favorable interaction when combined with cyclophosphamide/topotecan. | Tolerability-tested dose | |

| BRCA1-deficient Mouse Model | Metaplastic Breast | Tumors regressed upon treatment. | 50 mg/kg daily (i.p.) | |

| BRCA-wild type Xenograft | Ovarian Cancer | Combination with triapine and cediranib markedly suppressed tumor growth. | 50 mg/kg (daily) |

Pharmacokinetic (PK) and Pharmacodynamic (PD) Data

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of Olaparib, while pharmacodynamic studies measure its biological effect on the target (PARP).

| Species | Dose | Cmax | AUC | Key Observation | Reference(s) |

| Human | 300 mg (single dose) | 5.4 µg/mL (CV% 32) | 39.2 µg·h/mL (CV% 44) | Rapidly absorbed following oral administration. | |

| Mouse | 50 mg/kg (oral gavage) | ~1592 nM (plasma) | Not specified | Tumor penetration observed, with plasma levels ~4.5-fold higher than tumor levels. | |

| Mouse | 25mg (once/twice daily) | Not specified | Not specified | Tumor olaparib concentrations were within a range shown to radiosensitize. |

Pharmacodynamics: In xenograft models, Olaparib at tolerated doses inhibited PAR activity by 88% to 100%.

Experimental Protocols

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are typically used. All procedures must be approved by an Institutional Animal Care and Use Committee.

-

Tumor Implantation:

-

For CDX models , a suspension of cultured cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.

-

For PDX models , fresh tumor tissue from a patient is surgically implanted into the mice.

-

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 × length × width²).

-

Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. Olaparib is administered, typically via oral gavage or intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 50 mg/kg, daily). The control group receives the vehicle.

-

Efficacy Assessment: The primary endpoint is often tumor growth inhibition. Mouse body weight and overall health are monitored as indicators of toxicity. Survival may also be measured.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Tumors are then often excised for pharmacodynamic analysis (e.g., Western blot for PAR levels).

Conclusion

The preclinical data for Olaparib provide a robust foundation for its clinical development. In vitro studies confirm its potent, selective inhibition of PARP enzymes and demonstrate significant cytotoxicity in cancer cells with deficient DNA repair mechanisms. In vivo studies in various xenograft models have validated its antitumor efficacy, particularly in tumors with BRCA mutations, and have established its pharmacokinetic and pharmacodynamic profiles. These comprehensive preclinical evaluations were critical in guiding the design of clinical trials that ultimately led to Olaparib's approval as a targeted therapy for several cancer types.

References

[Target protein, e.g., CD47] as a therapeutic target for [Compound name]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The CD20 antigen, a B-lymphocyte-specific differentiation antigen, has emerged as a pivotal therapeutic target in the treatment of B-cell malignancies and autoimmune disorders. Expressed on the surface of pre-B and mature B-lymphocytes, CD20 plays a role in B-cell activation, proliferation, and differentiation.[1][2] Rituximab, a chimeric murine/human monoclonal antibody, was the first therapeutic antibody to specifically target CD20, revolutionizing the treatment landscape for various hematological cancers.[3][4] This technical guide provides an in-depth overview of CD20 as a therapeutic target for Rituximab, detailing its mechanisms of action, summarizing key clinical trial data, providing experimental protocols for its evaluation, and visualizing the intricate signaling pathways involved.

Mechanism of Action of Rituximab

Rituximab exerts its therapeutic effect through three primary mechanisms, leading to the depletion of CD20-positive B-cells.[3] These mechanisms are not mutually exclusive and likely act in concert to eliminate malignant B-cells.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of Rituximab binds to Fcγ receptors on the surface of immune effector cells, such as natural killer (NK) cells, macrophages, and neutrophils. This engagement triggers the release of cytotoxic granules containing perforin and granzymes, leading to the lysis of the targeted B-cell.

-

Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20 on the B-cell surface, Rituximab's Fc portion activates the classical complement pathway. This cascade of protein activation culminates in the formation of the membrane attack complex (MAC), which creates pores in the cell membrane, leading to osmotic lysis and cell death.

-

Induction of Apoptosis: Rituximab binding to CD20 can directly induce programmed cell death, or apoptosis. This process is initiated through the cross-linking of CD20 molecules, which triggers intracellular signaling cascades. One key pathway involves the activation of the p38 mitogen-activated protein kinase (MAPK), leading to the activation of caspases and subsequent apoptosis.

Signaling Pathways

The binding of Rituximab to CD20 initiates a complex series of intracellular signaling events. While the precise function of CD20 is not fully elucidated, it is known to be associated with B-cell receptor (BCR) signaling and calcium mobilization.

Caption: CD20 signaling cascade initiated by Rituximab binding.

Mechanisms of Rituximab Action

The interplay of ADCC, CDC, and apoptosis results in the effective elimination of CD20-expressing B-cells.

Caption: The three primary mechanisms of Rituximab-mediated B-cell depletion.

Clinical Efficacy of Rituximab

Clinical trials have demonstrated the significant efficacy of Rituximab in various B-cell malignancies.

Follicular Lymphoma (FL)

| Study/Trial | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Progression-Free Survival (PFS) | Citation(s) |

| Phase II (First-Line) | Rituximab monotherapy | 36 | 72% | 36% | 2.78 years (median) | |

| PRIMA Study | Rituximab maintenance | 1018 | N/A | N/A | 10-year PFS: 51.1% | |

| LYSA Study (FLIRT) | Subcutaneous Rituximab | 202 | 80% (at M3) | 29.0% (at M3) | 4-year PFS: 58.1% | |

| Phase III (Asymptomatic, Low Tumor Burden) | Rituximab Induction (RI) vs. Rituximab Maintenance (RM) vs. Watch and Wait (W&W) | 463 | RI: 52.4% (at 25mo), RM: 76.0% (at 25mo) | RI: 31.0% (at 25mo), RM: 63.0% (at 25mo) | 4-year PFS: RI: 56.5%, RM: 78.4% |

Diffuse Large B-cell Lymphoma (DLBCL)

| Study/Trial | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Overall Survival (OS) | Citation(s) |

| GELA LNH-98.5 | R-CHOP vs. CHOP (elderly) | 399 | R-CHOP: 76% | R-CHOP: N/A | 5-year OS: 58% (R-CHOP) | |

| MInT Study | R-CHOP vs. CHOP-like (young) | 824 | N/A | N/A | 6-year OS: 90% (R-CHOP) | |

| Non-interventional study | Subcutaneous Rituximab + Chemo | 336 | 85.4% | 48.5% | N/A | |

| STRIDER Study (Relapsed/Refractory) | Various salvage therapies post-R-CHOP | 134 | N/A | N/A | Median OS-2: 6.7 months |

Chronic Lymphocytic Leukemia (CLL)

| Study/Trial | Treatment Regimen | Number of Patients | Overall Response Rate (ORR) | Citation(s) |

| Dose-escalation trial | Rituximab monotherapy (dose-escalated) | 40 | 36% (overall), 75% at highest dose | |

| Phase II | Lenalidomide + Rituximab (Treatment-naïve) | 61 | 73% | |

| Phase II | Lenalidomide + Rituximab (Relapsed) | 59 | 64% | |

| Phase III | Ibrutinib +/- Rituximab | 206 | N/A (PFS not improved with combination) |

Experimental Protocols

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol outlines a method to assess the ability of Rituximab to induce CDC in CD20-expressing target cells.

Materials:

-

CD20-positive target cells (e.g., Daudi, Raji)

-

Rituximab

-

Human IgG1 isotype control

-

Normal human serum (as a source of complement)

-

Heat-inactivated human serum (control)

-

Cell culture medium

-

96-well U-bottom plates

-

Flow cytometer or plate reader-based viability assay (e.g., LDH release, ATP measurement)

-

Viability dye (e.g., 7-AAD, Propidium Iodide)

Procedure:

-

Cell Preparation: Culture CD20-positive target cells to a sufficient density. On the day of the assay, harvest and wash the cells, then resuspend them in cell culture medium at a concentration of 1 x 10^6 cells/mL.

-

Antibody Dilution: Prepare serial dilutions of Rituximab and the isotype control antibody in cell culture medium.

-

Plating: Add 100 µL of the cell suspension (100,000 cells) to each well of a 96-well plate.

-

Antibody Incubation: Add the diluted antibodies to the respective wells.

-

Complement Addition: Add 25% (final concentration) of normal human serum to the test wells and heat-inactivated serum to the control wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 hours.

-

Analysis:

-

Flow Cytometry: Add a viability dye (e.g., 7-AAD) to each well and analyze the percentage of live (dye-negative) cells using a flow cytometer.

-

Plate Reader-based Assay: Centrifuge the plate and collect the supernatant to measure LDH release or use a commercial kit to measure ATP levels in the remaining viable cells, following the manufacturer's instructions.

-

Data Interpretation: A dose-dependent decrease in the percentage of viable cells in the presence of Rituximab and normal human serum, but not with the isotype control or heat-inactivated serum, indicates CDC activity.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to measure the ability of Rituximab to mediate the killing of target cells by effector cells.

Materials:

-

CD20-positive target cells (e.g., Raji, Daudi)

-

Effector cells (e.g., freshly isolated Natural Killer (NK) cells or a stable NK cell line)

-

Rituximab

-

Human IgG1 isotype control

-

Cell culture medium

-

96-well U-bottom plates

-

Target cell labeling reagent (e.g., Calcein AM, BATDA) or a cytotoxicity detection kit (e.g., LDH release)

Procedure:

-

Target Cell Preparation and Labeling: Harvest and wash the target cells. Label the cells with a fluorescent dye (e.g., Calcein AM) or a reagent for a release assay (e.g., BATDA) according to the manufacturer's protocol. Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL.

-

Effector Cell Preparation: Isolate or culture effector cells (e.g., NK cells). Wash and resuspend them at the desired concentration to achieve the desired effector-to-target (E:T) ratio (e.g., 25:1).

-

Plating: Add 50 µL of the labeled target cell suspension (5,000 cells) to each well of a 96-well plate.

-

Antibody Addition: Add serial dilutions of Rituximab or the isotype control to the wells.

-

Effector Cell Addition: Add 50 µL of the effector cell suspension to the wells.

-

Incubation: Centrifuge the plate briefly to facilitate cell-to-cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.

-

Analysis:

-

Fluorescence Release Assay: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released dye using a fluorescence plate reader.

-

LDH Release Assay: Centrifuge the plate and collect the supernatant to measure LDH activity using a commercial kit.

-

Data Interpretation: An increase in the release of the fluorescent dye or LDH in the presence of Rituximab and effector cells, compared to controls, indicates ADCC activity.

Experimental Workflow

A typical workflow for evaluating the efficacy of Rituximab involves a series of in vitro and in vivo studies.

Caption: A generalized workflow for the preclinical and clinical evaluation of Rituximab.

Conclusion

Rituximab's targeting of the CD20 antigen has fundamentally altered the treatment paradigms for a multitude of B-cell malignancies. Its multifaceted mechanism of action, involving ADCC, CDC, and the induction of apoptosis, underscores the complexity and effectiveness of this therapeutic antibody. The provided data and protocols offer a comprehensive resource for researchers and drug development professionals engaged in the study of CD20-targeted therapies. A thorough understanding of the underlying biology and experimental methodologies is crucial for the continued development and optimization of novel anti-CD20 therapeutics.

References

The Alkaloid Sanguinarine: A Potent Inducer of Cytotoxicity in Triple-Negative Breast Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of sanguinarine, a natural benzophenanthridine alkaloid, on triple-negative breast cancer (TNBC) cells. TNBC is a particularly aggressive form of breast cancer with limited targeted therapeutic options.[1][2] Sanguinarine has emerged as a promising natural compound with demonstrated anti-cancer properties, including the ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][3][4] This document details the experimental methodologies to assess sanguinarine's cytotoxicity, summarizes key quantitative data, and illustrates the underlying molecular signaling pathways.

Quantitative Analysis of Sanguinarine's Cytotoxic Effects

Sanguinarine has been shown to decrease the viability of TNBC cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for various TNBC cell lines.

Table 1: IC50 Values of Sanguinarine in TNBC Cell Lines

| Cell Line | Incubation Time | IC50 (µM) | Assay Method |

| MDA-MB-231 | 24 hours | 3.7 ± 0.1 | Alamar Blue |

| MDA-MB-468 | 24 hours | 2.5 ± 0.2 | Alamar Blue |

Data compiled from studies by Messeha et al.

The data indicates that MDA-MB-468 cells are more sensitive to sanguinarine treatment than MDA-MB-231 cells.

Sanguinarine's cytotoxic effects are primarily mediated through the induction of apoptosis. Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining allows for the quantification of apoptotic and necrotic cells.

Table 2: Apoptosis Induction by Sanguinarine in TNBC Cell Lines (24-hour treatment)

| Cell Line | Sanguinarine Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+) |

| MDA-MB-231 | 2.5 | Significant increase compared to control |

| MDA-MB-231 | 4.5 | Significant increase compared to control |

| MDA-MB-468 | 1.0 | Significant increase compared to control |

| MDA-MB-468 | 4.0 | Significant increase compared to control |

Data extracted from Messeha et al. A significant increase in apoptotic cells was observed in sanguinarine-treated cells compared to the control (p<0.001).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vitro studies. The following protocols are based on established methods for assessing the cytotoxicity of sanguinarine.

Cell Culture

MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cell lines are cultured in DMEM/F12 or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.

-

Sanguinarine Treatment: Treat the cells with various concentrations of sanguinarine (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant compound shows promise against triple-negative breast cancer - ecancer [ecancer.org]

- 3. cgp.iiarjournals.org [cgp.iiarjournals.org]

- 4. Involvement of AKT/PI3K Pathway in Sanguinarine’s Induced Apoptosis and Cell Cycle Arrest in Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Initial Characterization of Osimertinib: A Third-Generation EGFR Inhibitor

This technical guide provides a comprehensive overview of the initial characterization of Osimertinib (formerly AZD9291), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] Osimertinib is specifically designed to target both EGFR TKI-sensitizing mutations and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[3][4][5] This document is intended for researchers, scientists, and drug development professionals, detailing the preclinical data, experimental methodologies, and signaling pathways associated with Osimertinib.

Quantitative Data Presentation

The following tables summarize the key quantitative data from the initial preclinical characterization of Osimertinib.

Table 1: In Vitro Inhibitory Potency of Osimertinib

This table presents the half-maximal inhibitory concentration (IC50) values of Osimertinib against various EGFR mutation statuses in non-small cell lung cancer (NSCLC) cell lines. The data demonstrates Osimertinib's high potency against sensitizing and resistance mutations, with a significant margin of selectivity over wild-type (WT) EGFR.

| EGFR Mutation Status | Cell Line | IC50 (nM) |

| Exon 19 deletion (Sensitizing) | PC9 | 8 - 17 |

| L858R (Sensitizing) | H3255 | 12.92 |

| Exon 19 del / T790M (Resistance) | PC9VanR | <15 |

| L858R / T790M (Resistance) | H1975 | 5 - 11 |

| Wild-Type EGFR | Calu3 | 650 |

| Wild-Type EGFR | H2073 | 461 |

Table 2: In Vivo Efficacy of Osimertinib in Xenograft Models

This table summarizes the anti-tumor activity of Osimertinib in mouse xenograft models bearing human NSCLC tumors with different EGFR mutations. Daily oral dosing of Osimertinib resulted in significant, dose-dependent tumor regression.

| Xenograft Model (Cell Line) | EGFR Mutation | Dose (mg/kg/day) | Outcome |

| PC9 | Exon 19 deletion | 5 | Sustained total tumor regression |

| H1975 | L858R / T790M | 25 | Significant tumor shrinkage |

| PC9 Brain Metastases | Exon 19 deletion | 25 | Sustained tumor regression |

Table 3: Preclinical Pharmacokinetic Parameters of Osimertinib

This table outlines the key pharmacokinetic (PK) parameters of Osimertinib in mice. These parameters indicate good oral bioavailability and sustained exposure.

| Parameter | Value | Species |

| Time to Cmax (Tmax) | ~6 hours | Mouse |

| Mean Half-life (t1/2) | ~48 hours | Mouse |

| Oral Clearance (CL/F) | 14.3 L/hr | Mouse |

| Volume of Distribution (Vd/F) | 918 L | Mouse |

| Plasma Protein Binding | ~95% | Mouse |

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of Osimertinib are provided below.

2.1. Cell Viability - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

-

Objective: To determine the cytotoxic effect of Osimertinib on cancer cell lines and calculate IC50 values.

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Osimertinib in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: After incubation, add 100-150 µL of MTT solvent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Plot the percentage of cell viability versus the log concentration of Osimertinib to determine the IC50 value using non-linear regression analysis.

-

2.2. Apoptosis Detection - Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

-

Objective: To quantify the induction of apoptosis in cancer cells following treatment with Osimertinib.

-

Methodology:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with Osimertinib at the desired concentration and duration (e.g., 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

-

Washing: Wash the cells twice with cold 1X PBS by centrifugation (e.g., 500 x g for 5-7 minutes at 4°C).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

-

Quadrant Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

2.3. EGFR Signaling Pathway Analysis - Western Blotting

Western blotting is used to detect the levels of total and phosphorylated proteins in the EGFR signaling cascade, providing insight into the mechanism of action of Osimertinib.

-

Objective: To assess the inhibitory effect of Osimertinib on EGFR phosphorylation and downstream signaling proteins (e.g., AKT, ERK).

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with Osimertinib for the desired time. For some experiments, cells may be starved and then stimulated with EGF (e.g., 100 ng/mL) to induce EGFR phosphorylation. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel (e.g., 4-12% gradient gel). Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

-

Mandatory Visualization

The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Clinical Characteristics of Osimertinib Responder in Non-Small Cell Lung Cancer Patients with EGFR-T790M Mutation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research Pharmacodynamics of Osimertinib (AZD9291)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib (marketed as Tagrisso®) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has significantly advanced the treatment of non-small cell lung cancer (NSCLC).[1][2] Its hallmark is its high potency and selectivity for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][3] This guide provides a detailed overview of the molecular mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound designed for selective inhibition of mutant forms of EGFR.[1] EGFR is a crucial transmembrane glycoprotein that regulates cell growth, proliferation, and survival. In cancers like NSCLC, EGFR mutations lead to its constitutive activation, driving uncontrolled cell division.

Osimertinib's therapeutic effects are achieved through:

-

Irreversible Covalent Binding: Osimertinib forms a covalent bond with the cysteine-797 (C797) residue in the ATP-binding site of the EGFR kinase domain. This irreversible binding permanently disables the kinase activity of the mutant receptor.

-

Selective Inhibition of Mutant EGFR: A key feature of osimertinib is its high selectivity for mutant EGFR over wild-type EGFR. It potently inhibits EGFR with sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, a common cause of resistance to first- and second-generation EGFR TKIs. This selectivity minimizes off-target effects and improves the therapeutic window.

-

Inhibition of Downstream Signaling Pathways: By blocking EGFR activation, osimertinib effectively halts critical downstream signaling cascades, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to regulating cell proliferation and survival.

Quantitative Data: Inhibitory Potency of Osimertinib

The potency of osimertinib against various EGFR mutations has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its selectivity for mutant forms of EGFR.

Table 1: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | Exon 19 deletion | ~10 |

| H1975 | L858R/T790M | ~11-40 |

| HCC827 | Exon 19 deletion | ~12.92 |

| LoVo | Wild-Type EGFR | ~493.8 |

Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a representative summary from preclinical studies.

Table 2: In Vivo Efficacy of Osimertinib in NSCLC Xenograft Models

| Xenograft Model | EGFR Mutation Status | Dosing Regimen | Tumor Growth Inhibition (%) |

| PC-9 Mouse Brain Metastases Model | Exon 19 deletion | 25 mg/kg, oral, daily | Sustained tumor regression |

| H1975 Subcutaneous Xenograft | L858R, T790M | 5 mg/kg, oral, daily | Significant tumor growth inhibition |

Source: Data inferred from preclinical studies.

Signaling Pathway Inhibition

Osimertinib's inhibition of mutant EGFR leads to the downregulation of key signaling pathways that drive tumor cell proliferation and survival.

Experimental Protocols

The characterization of osimertinib's mechanism of action relies on a variety of experimental techniques. Below are outlines of key protocols.

EGFR Kinase Assay (Biochemical Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.

Objective: To determine the IC50 value of osimertinib against wild-type and mutant EGFR.

Methodology:

-

Reagents and Materials: Purified recombinant EGFR (WT and mutant forms), ATP, peptide substrate, kinase reaction buffer, and serially diluted osimertinib.

-

Procedure:

-

The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and inhibitor.

-

The reaction is incubated at room temperature.

-

The phosphorylation of the substrate is monitored over time using a suitable detection method (e.g., fluorescence or luminescence).

-

The initial velocity of the reaction is calculated from the linear phase of the progress curves.

-

The initial velocity is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

-

Cell Viability Assay

This assay assesses the effect of a compound on the proliferation and viability of cancer cell lines.

Objective: To determine the IC50 of osimertinib in various NSCLC cell lines.

Methodology:

-

Materials: NSCLC cell lines (e.g., PC-9, H1975), complete cell culture medium, 96-well plates, osimertinib stock solution, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with serial dilutions of osimertinib for a specified period (e.g., 72 hours).

-

A cell viability reagent is added to each well, and the signal (absorbance or luminescence) is measured using a plate reader.

-

The data is normalized to the vehicle control, and a dose-response curve is generated to calculate the IC50 value.

-

In Vivo Xenograft Study

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of osimertinib in vivo.

Objective: To assess the in vivo anti-tumor activity of osimertinib in mouse models bearing human NSCLC tumors.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Tumor Cell Implantation: Human NSCLC cells (e.g., NCI-H1975) are injected subcutaneously into the flanks of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Osimertinib or a vehicle control is administered orally.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth curves are plotted, and the tumor growth inhibition (TGI) is calculated.

Conclusion

Osimertinib's pharmacodynamic profile, characterized by its potent and selective irreversible inhibition of mutant EGFR, represents a significant achievement in precision oncology. Its ability to overcome the T790M resistance mutation has provided a critical therapeutic option for patients with NSCLC. The continued investigation of osimertinib, both as a monotherapy and in combination with other agents, holds promise for further improving outcomes for patients with EGFR-mutated lung cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. The pre-clinical discovery and development of osimertinib used to treat non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Discovery of Imatinib as a Selective Inhibitor of the BCR-ABL Pathway

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the discovery and characterization of Imatinib, a pioneering tyrosine kinase inhibitor. It focuses on its mechanism of action as a potent and selective inhibitor of the BCR-ABL oncoprotein, the molecular driver of Chronic Myeloid Leukemia (CML). This guide includes a summary of key quantitative data, detailed experimental protocols for cornerstone assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction: The BCR-ABL Pathway in Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by a specific chromosomal abnormality, the Philadelphia chromosome.[1][2] This translocation, t(9;22)(q34;q11), results in the fusion of the Breakpoint Cluster Region (BCR) gene on chromosome 22 with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) gene on chromosome 9.[1][3] The resulting chimeric gene encodes the BCR-ABL fusion protein, which possesses constitutively active tyrosine kinase activity.[4]

This unregulated kinase activity is the primary driver of CML pathogenesis. BCR-ABL activates a complex network of downstream signaling pathways, leading to uncontrolled cell proliferation, resistance to apoptosis (programmed cell death), and altered cell adhesion. Key pathways activated by BCR-ABL include the RAS/MAPK pathway, which promotes proliferation, and the PI3K/AKT pathway, which inhibits apoptosis. The central and indispensable role of the BCR-ABL kinase in CML made it a prime target for therapeutic intervention.

The Discovery of Imatinib (Gleevec®)

In the late 1980s and early 1990s, scientists at Ciba-Geigy (now Novartis) initiated a program to identify protein kinase inhibitors. Starting from a 2-phenylaminopyrimidine scaffold, medicinal chemistry efforts led to the synthesis of a series of compounds with increasing potency and selectivity. This lead optimization process resulted in the identification of STI571, later named Imatinib mesylate (Gleevec®).

Imatinib was found to be a potent inhibitor of the ABL tyrosine kinase. Its mechanism of action is highly specific; it binds to the ATP-binding pocket of the ABL kinase domain, but only when the kinase is in its inactive conformation. This stabilizes the inactive state, preventing the enzyme from adopting its active form, thereby blocking substrate phosphorylation and downstream signaling. This mode of action contributes to Imatinib's remarkable selectivity and favorable side-effect profile compared to traditional chemotherapy. Clinical trials, which began in 1998, demonstrated unprecedented efficacy, transforming CML from a fatal leukemia into a manageable chronic condition for most patients.

Quantitative Data Summary

The inhibitory activity of Imatinib has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

| Target / Cell Line | Assay Type | Metric | Value | Reference |

| v-Abl Tyrosine Kinase | In vitro kinase assay | IC50 | 0.6 µM | |

| PDGF Receptor | In vitro kinase assay | IC50 | 0.1 µM | |

| c-Kit | Cell-based assay (M-07e cells) | IC50 | 0.1 µM | |

| K562 (CML Cell Line) | Cell proliferation (MTT assay) | IC50 | 0.183 µM | |

| K562 (CML Cell Line) | Cell proliferation (MTT assay) | IC50 | 78.37 µM | |

| JURL-MK1 (CML Cell Line) | Inhibition of cell growth | EC50 | 0.12 µM | |

| JURL-MK1 (CML Cell Line) | Induction of cell death | EC50 | 0.38 µM |

Note: IC50 and EC50 values can vary between experiments and laboratories due to differences in assay conditions, such as incubation time and reagent concentrations.

Detailed Experimental Protocols

The characterization of Imatinib relied on several key experimental methodologies to determine its effect on kinase activity, cell proliferation, and downstream signaling pathways.

In Vitro ABL Kinase Inhibition Assay

This assay directly measures the ability of Imatinib to inhibit the phosphorylation of a substrate by the ABL kinase enzyme.

Objective: To determine the IC50 value of Imatinib for the ABL tyrosine kinase.

Materials:

-

Recombinant human c-Abl enzyme.

-

Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).

-

Substrate (e.g., Abltide peptide or GST-Crk).

-

ATP (often radiolabeled [γ-³²P]ATP or used in a system like ADP-Glo™).

-

Imatinib, serially diluted.

-

96-well or 384-well plates.

-

Incubator, plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™).

Protocol Outline (based on ADP-Glo™ Assay):

-

Preparation: Serially dilute Imatinib in the kinase buffer to create a range of concentrations.

-

Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µl of Imatinib dilution (or vehicle control).

-

2 µl of ABL enzyme solution.

-

2 µl of a mixture containing the substrate and ATP.

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

-

Signal Generation:

-

Add 5 µl of ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Analysis: Plot the luminescence signal against the logarithm of the Imatinib concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the effect of Imatinib on the growth of BCR-ABL positive cancer cells.

Objective: To determine the IC50 of Imatinib on the proliferation of K562 cells.

Materials:

-

K562 Chronic Myeloid Leukemia cell line.

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Imatinib.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO).

-

96-well plates.

-

Humidified incubator (37°C, 5% CO2).

-

Microplate reader (absorbance at 570 nm).

Protocol Outline:

-

Cell Seeding: Seed K562 cells into a 96-well plate at a density of approximately 3,000-5,000 cells per well in 100 µL of culture medium.

-

Drug Treatment: Prepare serial dilutions of Imatinib in culture medium. Add the diluted compound to the wells. Include wells with untreated cells (vehicle control). Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability percentage against the logarithm of the Imatinib concentration and fit to a dose-response curve to determine the IC50 value.

Western Blot for Phospho-CrkL

This assay is used to detect the phosphorylation status of a direct downstream substrate of BCR-ABL, such as CrkL (Crk-like protein), providing a cellular measure of BCR-ABL kinase inhibition.

Objective: To assess the dose-dependent inhibition of BCR-ABL kinase activity in CML cells by Imatinib.

Materials:

-

K562 cells.

-

Imatinib.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: Rabbit anti-phospho-CrkL (Tyr207) and a control antibody like anti-β-actin or total CrkL.

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Protocol Outline:

-

Cell Treatment: Treat K562 cells with increasing concentrations of Imatinib for a defined period (e.g., 2-4 hours).

-

Protein Extraction: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-CrkL antibody (e.g., at a 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: The intensity of the band corresponding to phospho-CrkL will decrease with increasing concentrations of Imatinib, demonstrating target engagement and inhibition in a cellular context. Re-probe the blot with a loading control antibody (e.g., β-actin) to ensure equal protein loading.

Mandatory Visualizations

BCR-ABL Signaling Pathway

Caption: The BCR-ABL signaling pathway and the inhibitory action of Imatinib.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the preclinical and clinical characterization of a kinase inhibitor.

References

Methodological & Application

Application Note: Rapamycin Protocol for In Vivo Mouse Models of Aging

Audience: Researchers, scientists, and drug development professionals.

Abstract

Rapamycin, also known as Sirolimus, is a macrolide compound renowned for its potent immunosuppressive and anti-proliferative properties.[1] Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a crucial serine/threonine kinase that governs cell growth, metabolism, and proliferation.[1][2][3] In the context of geroscience, rapamycin is the most robust pharmacological agent known to extend lifespan across various species, including mice.[4] Studies have consistently demonstrated that administering rapamycin to mice, even starting in middle age, can significantly increase both median and maximum lifespan and improve healthspan indicators. This document provides detailed protocols for the preparation and administration of rapamycin in mouse models of aging and summarizes key quantitative outcomes from seminal studies.

Mechanism of Action: The mTOR Signaling Pathway

The mTOR kinase is the central component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTORC2. These complexes act as master regulators of cellular metabolism, integrating signals from growth factors, nutrients, and cellular energy status.

-

mTORC1: This complex is sensitive to rapamycin and plays a pivotal role in promoting anabolic processes. When activated by signals like insulin and amino acids, mTORC1 phosphorylates downstream targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to stimulate protein synthesis, lipid synthesis, and cell growth, while inhibiting autophagy.

-

mTORC2: Generally considered less sensitive to acute rapamycin exposure, mTORC2 regulates cell survival and cytoskeleton organization, partly by phosphorylating Akt. However, prolonged rapamycin treatment can inhibit mTORC2 assembly and function in certain tissues.

Rapamycin exerts its effect by first forming a complex with the intracellular receptor FKBP12. This Rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, specifically inhibiting mTORC1 signaling. This inhibition mimics a state of nutrient scarcity, leading to a reduction in protein synthesis and an upregulation of autophagy, processes strongly linked to longevity.

Application: Lifespan and Healthspan Extension in Murine Models

Rapamycin is consistently effective at extending the lifespan of laboratory mice, even when treatment is initiated at a mouse-equivalent age of 60 human years. Beyond longevity, treatment has been shown to ameliorate a variety of age-related conditions, including declines in cognitive and cardiac function, and reduce the incidence of certain cancers. Both continuous and transient dosing schedules have proven effective, with short-term (e.g., 3-month) treatments in middle-aged mice conferring significant and lasting survival benefits.

Data Presentation: Summary of Quantitative Outcomes

The following table summarizes results from key studies on Rapamycin's effect on mouse lifespan.

| Mouse Strain | Age at Treatment Start | Administration Route & Dose | Median Lifespan Extension (Male) | Median Lifespan Extension (Female) | Key Findings & Citation |

| Genetically Heterogeneous (UM-HET3) | 20 months | Diet (14 ppm eRapa) | 9% | 14% | First study demonstrating lifespan extension when started late in life. |

| Genetically Heterogeneous (UM-HET3) | 9 months | Diet (14 ppm eRapa) | 10% | 18% | Treatment starting in adulthood also robustly extends lifespan. |

| C57BL/6 | 20 months | Diet (42 ppm eRapa) for 3 months | Significant Benefit | 4% | A short, transient treatment in middle age has persistent longevity effects. |

| C57BL/6 | 20 months | Diet (42 ppm eRapa) continuous | 11% | 15% | Continuous late-life treatment is highly effective, especially in females. |

| TK2KI/KI (Mitochondrial Disease Model) | In utero via dam's drinking water | Oral (via water) | ~60% | ~60% | Dramatically increased lifespan in a mouse model of mitochondrial disease. |

eRapa: microencapsulated Rapamycin

Experimental Protocols

Protocol 1: Preparation and Administration via Intraperitoneal (IP) Injection

This method allows for precise dosage based on individual animal weight.

Materials:

-

Rapamycin powder (e.g., Selleck Chemicals)

-

100% Ethanol

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH₂O) or saline

-

Sterile microcentrifuge tubes

-

Sterile syringes and needles (e.g., 27-gauge)

Procedure:

-

Stock Solution Preparation (50 mg/mL):

-

Dissolve Rapamycin powder in 100% Ethanol to create a 50 mg/mL stock solution.

-

Vortex thoroughly until fully dissolved.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use.

-

-

Vehicle Preparation (10% PEG400, 10% Tween 80):

-

In a sterile tube, combine 1 part PEG400, 1 part Tween 80, and 8 parts sterile ddH₂O or saline.

-

Mix gently to avoid excessive foaming. This will be the vehicle for both the treatment and control groups.

-

-

Working Solution Preparation (e.g., for a 2 mg/kg dose):

-

On the day of injection, thaw a Rapamycin stock aliquot.

-

To prepare a final concentration of 0.2 mg/mL (for a 10 mL/kg injection volume), dilute the 50 mg/mL stock solution 1:250 in the prepared vehicle.

-

For example, to make 1 mL of working solution, add 4 µL of 50 mg/mL Rapamycin stock to 996 µL of vehicle.

-

Vortex the solution until it is clear and homogenous.

-

-

Administration:

-

Weigh each mouse to determine the precise injection volume.

-

For a 2 mg/kg dose, inject 10 mL/kg of the 0.2 mg/mL working solution intraperitoneally.

-

Administer the same volume of vehicle-only solution to the control group.

-

Dosing frequency can be daily or every other day, depending on the study design.

-

Protocol 2: Administration via Formulated Diet

This method is less stressful for the animals and is suitable for long-term, continuous dosing. It relies on using commercially available microencapsulated Rapamycin (eRapa) to ensure stability in the chow.

Materials:

-

Microencapsulated Rapamycin (eRapa)

-

Powdered or pelleted rodent chow

-

Control microcapsules (placebo)

-

Food mixer

Procedure:

-

Dose Calculation:

-

Determine the target concentration in the diet (e.g., 14 ppm or 42 ppm).

-

14 ppm is equivalent to 14 mg of Rapamycin per kg of chow.

-

-

Diet Preparation:

-

Calculate the total amount of eRapa needed for the batch of chow.

-

Thoroughly mix the calculated amount of eRapa with the powdered chow using a food mixer to ensure homogenous distribution.

-

Prepare a control diet by mixing the chow with an equivalent amount of empty microcapsules.

-

-

Administration:

-

Provide the Rapamycin-containing diet and the control diet to the respective animal groups ad libitum.

-

Ensure fresh food is provided regularly.

-

Monitor food intake and body weight to assess drug consumption and general health, as high doses of rapamycin can sometimes reduce weight gain.

-

Experimental Workflow and Visualization

A typical in vivo lifespan study involves careful planning and long-term monitoring. The workflow ensures that data collected is robust and that animal welfare is maintained throughout the experiment.

Expected Results and Discussion

Based on extensive literature, treatment with Rapamycin is expected to significantly extend the median and maximum lifespan of mice. The magnitude of this extension can vary depending on the dose, duration, mouse strain, and sex, with females sometimes showing a more pronounced response. In addition to longevity, researchers should anticipate improvements in healthspan metrics. This may include better maintenance of cardiac function, preservation of cognitive abilities, and a shift in the spectrum of age-related pathologies, often with a delay in tumor onset.

It is critical to monitor for potential side effects. While the doses used for aging studies are lower than those for immunosuppression, effects such as impaired glucose tolerance, gonadal degeneration in males, and an increased risk of cataracts have been reported with chronic treatment. Intermittent or transient dosing regimens are being explored as a strategy to maximize benefits while minimizing these adverse effects.

References

Application Notes and Protocols for Determining Compound Solubility

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The determination of a compound's solubility is a critical parameter in the drug discovery and development process. Poor aqueous solubility can lead to challenges in formulation, reduced bioavailability, and unreliable in vitro assay results.[1][2][3] This document provides detailed protocols for determining the kinetic and thermodynamic solubility of a compound, employing the widely used shake-flask method with UV-Vis spectroscopy for quantification.[1][4]

Solubility can be classified into two main types: kinetic and thermodynamic.

-

Kinetic Solubility: This is the concentration of a compound that is already dissolved in an organic solvent (like DMSO) before it starts to precipitate when added to an aqueous medium. It is often used in early drug discovery for high-throughput screening due to its speed.

-

Thermodynamic Solubility: This refers to the equilibrium concentration of a compound in a saturated solution at a specific temperature and pH. It is considered the true solubility and is crucial for lead optimization and formulation development.

Experimental Protocols

Thermodynamic Solubility Determination using the Shake-Flask Method

This protocol determines the equilibrium solubility of a compound.

Materials:

-

Test compound (solid form)

-

Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Organic solvent for stock solution (if needed for standard curve, e.g., DMSO)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes or UV-compatible 96-well plates

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid test compound to a glass vial containing a known volume of the aqueous buffer. The excess solid should be visible.

-

Seal the vials and place them on an orbital shaker or with a magnetic stir bar.

-

Incubate at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

To separate the supernatant from the undissolved solid, centrifuge the vials at a high speed.

-

Carefully collect the clear supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification using UV-Vis Spectroscopy:

-

Prepare a standard curve for the compound (see protocol below).

-

Measure the absorbance of the filtered supernatant at the wavelength of maximum absorbance (λmax) determined from the standard curve preparation.

-

If the absorbance is too high, dilute the sample with the aqueous buffer and re-measure, making sure to account for the dilution factor in the final calculation.

-

-

Data Analysis:

-

Use the standard curve to determine the concentration of the compound in the supernatant from its absorbance.

-

The calculated concentration is the thermodynamic solubility of the compound in the tested buffer at the specified temperature. Report the solubility in units such as mg/mL or µM.

-

Kinetic Solubility Determination

This protocol is a higher-throughput method often used for initial screening.

Materials:

-

Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution)

-